molecular formula C7H7NO2 B6318011 3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one CAS No. 54415-78-0

3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one

Cat. No.: B6318011
CAS No.: 54415-78-0
M. Wt: 137.14 g/mol
InChI Key: DQTBCNOWIRPUOL-UHFFFAOYSA-N
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Description

3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one (CAS 54415-78-0) is a fused bicyclic heterocyclic compound of significant interest in medicinal chemistry as a versatile synthetic building block. The furo[3,2-c]pyridine scaffold is a privileged structure in drug discovery, with related analogs demonstrating a wide spectrum of pharmacological activities, including potential as anticancer, antiviral, antifungal, and antibacterial agents . These compounds are also investigated as inhibitors of various biological targets, such as nicotinic acetylcholine receptors, CLKs, e1F4A, and DYRK1A . The synthesis of such complex heterocycles often employs efficient methodologies, including acid-catalyzed tandem annulation reactions and multicomponent approaches, highlighting their accessibility for research and development . This product is intended for research purposes as a key intermediate in the synthesis of more complex, biologically active molecules. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dihydro-2H-furo[3,2-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-7-5-2-4-10-6(5)1-3-8-7/h1,3H,2,4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTBCNOWIRPUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C(=O)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201280554
Record name 3,5-Dihydrofuro[3,2-c]pyridin-4(2H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54415-78-0
Record name 3,5-Dihydrofuro[3,2-c]pyridin-4(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54415-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dihydrofuro[3,2-c]pyridin-4(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201280554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,5 Dihydro 2h Furo 3,2 C Pyridin 4 One and Its Structural Analogues

Strategies for the Construction of the Furo[3,2-c]pyridine (B1313802) Core

The principal synthetic routes to the furo[3,2-c]pyridine core can be broadly categorized into two main types: intramolecular cyclization reactions and multicomponent reaction (MCR) approaches. Intramolecular cyclizations typically involve the formation of the furan (B31954) ring from a substituted pyridine (B92270) or, alternatively, the construction of the pyridine ring from a substituted furan. researchgate.net MCRs, on the other hand, offer a more convergent approach by combining three or more reactants in a single pot to rapidly generate molecular complexity. bohrium.compreprints.org

Intramolecular Cyclization Reactions

Intramolecular cyclization is a cornerstone in the synthesis of the furo[3,2-c]pyridine skeleton. This strategy relies on a precursor molecule that already contains one of the heterocyclic rings (either furan or pyridine) and a side chain that can react to close the second ring.

One established method for forming the pyridinone ring of the furo[3,2-c]pyridine system involves the thermal cyclization of an azide (B81097) intermediate. In this approach, substituted furopropenoic acids are first synthesized, often under Doebner's conditions. These acids are then converted into their corresponding acyl azides. Upon heating in a high-boiling solvent such as Dowtherm, these azides undergo a Curtius rearrangement and subsequent cyclization to yield the target furopyridones, including 3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one derivatives. researchgate.net The resulting furopyridone can then be subjected to further chemical transformations, such as aromatization. researchgate.net

The construction of the furo[3,2-c]pyridine core is often achieved by building one ring upon the other using a pre-functionalized starting material. researchgate.net

Two primary pathways exist:

Furan ring formation from substituted pyridines : This common strategy begins with a suitably substituted pyridine derivative. For instance, a 4-hydroxy-3-iodopyridine can serve as a scaffold. A side chain, typically an alkyne, is introduced, which then undergoes cyclization to form the fused furan ring. semanticscholar.org A similar strategy for the isomeric furo[2,3-b]pyridines involves the SNAr reaction of a 2-halopyridine with an oxygen-containing nucleophile, followed by intramolecular cyclization to close the furan ring. nih.gov

Pyridine ring formation from substituted furans : Alternatively, the synthesis can commence with a furan derivative. A notable example is the use of the Pictet-Spengler reaction. nih.gov In this method, a 2-(furan-2-yl)ethanamine derivative is condensed with an aldehyde to form an imine, which then undergoes an acid-catalyzed intramolecular cyclization to construct the fused piperidine ring, yielding a tetrahydrofuro[3,2-c]pyridine. nih.gov This saturated system can then be oxidized or otherwise modified to achieve the desired dihydro-pyridinone structure. This approach is attractive due to the availability of the furan-based starting materials. nih.gov

Metal catalysis provides powerful and efficient pathways for the intramolecular cyclization to form the furo[3,2-c]pyridine core. acsgcipr.org These reactions often proceed under mild conditions and with high efficiency.

A prominent example is a cascade process that combines a Sonogashira reaction with a subsequent cyclization. semanticscholar.org In this method, a 4-hydroxy-3-iodopyridine is coupled with a terminal alkyne using a palladium/copper co-catalyst system. The resulting intermediate immediately undergoes a base-induced 5-endo-dig cyclization, where the pyridinolic oxygen attacks the alkyne moiety to construct the furan ring, yielding the furo[3,2-c]pyridine derivative. semanticscholar.org This one-pot, two-step sequence is highly efficient for creating substituted furo[3,2-c]pyridines. semanticscholar.org Similarly, Pd/C-Cu catalysis has been effectively used to synthesize the isomeric 2-substituted furo[3,2-b]pyridines from 3-chloro-2-hydroxy pyridine and terminal alkynes in a one-pot process. researchgate.netnih.gov

Catalyst SystemPrecursorsReaction TypeProduct CoreReference
Pd/Cu4-hydroxy-3-iodopyridine, terminal alkyneSonogashira coupling / 5-endo-dig cyclizationFuro[3,2-c]pyridine semanticscholar.org
Pd/C-Cu3-chloro-2-hydroxy pyridine, terminal alkyneC-C coupling / C-O bond formationFuro[3,2-b]pyridine (B1253681) researchgate.netnih.gov

Multicomponent Reaction (MCR) Approaches for Furo[3,2-c]pyridine Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and ability to rapidly build complex molecular scaffolds from simple precursors. mdpi.com Several MCR strategies have been developed for the synthesis of furo[3,2-c]pyridine derivatives and their analogues.

A recently developed approach for the construction of functionalized 5-alkyl-2,6-dimethyl-3-arylfuro[3,2-c]pyridin-4(5H)-one derivatives utilizes 1-substituted 4-hydroxy-6-methylpyridin-2(1H)-ones and nitrostyrenes as starting materials. bohrium.com The reaction is carried out in ethanol (B145695) at 80°C with triethylamine (B128534) as a catalyst, proceeding under mild conditions to afford the desired products. bohrium.com

The efficiency of MCRs can often be enhanced through the use of catalysts. Imidazole (B134444) has emerged as an effective organocatalyst for such transformations, particularly in the synthesis of related fused furan systems like dihydrofuro[3,2-c]coumarins. nih.gov

In a representative green multicomponent approach, 4-hydroxycoumarin, various aldehydes, and a 2-bromoacetophenone derivative react in the presence of imidazole as a catalyst and water as the solvent. nih.gov The reaction proceeds smoothly at 100°C to give the desired products in excellent yields (72–98%). nih.gov

A plausible mechanism highlights the amphoteric nature of imidazole. It first facilitates the Knoevenagel condensation between the 4-hydroxycoumarin and the aldehyde. Concurrently, imidazole reacts with the 2-bromoacetophenone to form an imidazolium ylide, a key nucleophilic intermediate. This ylide then attacks the Knoevenagel adduct, initiating a cascade of reactions that culminates in the formation of the dihydrofuran ring. nih.gov This methodology demonstrates the potential for catalyst-mediated MCRs to provide environmentally friendly and efficient routes to furo[3,2-c]pyridine analogues.

CatalystReactantsSolventProduct TypeYieldReference
Triethylamine4-hydroxy-6-methylpyridin-2(1H)-one, NitrostyreneEthanolFuro[3,2-c]pyridin-4(5H)-oneNot specified bohrium.com
Imidazole4-hydroxycoumarin, Aldehyde, 2-bromoacetophenoneWater2,3-dihydrofuro[3,2-c]coumarin72–98% nih.gov
Metal-Free Multicomponent Synthetic Pathways

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. Metal-free MCRs are particularly advantageous due to their reduced environmental impact and cost-effectiveness. The synthesis of functionalized furopyridine derivatives has been successfully achieved through three-component reactions in aqueous media without the need for a catalyst.

A notable example involves the reaction of 1-substitued 4-hydroxy-6-methylpyridin-2(1H)-ones with various nitrostyrenes, using triethylamine as a catalyst, to yield a series of 5‐alkyl‐2,6‐dimethyl‐3‐arylfuro[3,2‐c]pyridin‐4(5H)‐one derivatives. researchgate.netbohrium.com This method is characterized by its use of inexpensive and readily available starting materials, operational simplicity, and good to excellent yields. bohrium.com

Tandem and Cascade Reaction Sequences

Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, provide a powerful tool for the rapid construction of complex heterocyclic systems like furo[3,2-c]pyridin-4-ones.

Cascade reactions initiated by a Knoevenagel condensation followed by a Michael addition are effective for constructing fused heterocyclic systems. For instance, a multicomponent one-pot tandem Knoevenagel-Michael reaction between aromatic aldehydes, N,N'-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one has been shown to produce substituted unsymmetrical spiro-[furo[3,2-c]pyran-2,5'-pyrimidine] derivatives. researchgate.net While this example leads to a related furo[3,2-c]pyran system, the underlying principle of a Knoevenagel-Michael cascade is applicable to the synthesis of furo[3,2-c]pyridones by selecting appropriate starting materials.

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, can be employed in tandem with a cyclization step to construct the furo[3,2-c]pyridine core. wikipedia.org An acid-catalyzed tandem reaction between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols can proceed via a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure to afford furo[3,2-c]quinolones. nih.gov This strategy highlights the potential for intramolecular cyclization onto an activated aromatic or heteroaromatic ring to form the fused furan ring. Such intramolecular Friedel-Crafts reactions are particularly effective for forming five- and six-membered rings. masterorganicchemistry.com

A novel and efficient strategy for the synthesis of furo[3,2-c]pyridines involves the rearrangement-driven cyclization of 3-alkynyl-4-pyrones. researchgate.netresearchgate.net This method utilizes the reaction of 3-alkynyl-4-pyrones with ammonium (B1175870) acetate in hexafluoroisopropyl alcohol at room temperature, without the need for a catalyst. researchgate.netresearchgate.net This reaction proceeds in moderate to good yields and represents the first example of a tandem formation of both the furan and pyridine rings of the furo[3,2-c]pyridine framework. researchgate.net

Synthesis through Modifications of Existing Heterocyclic Systems (e.g., from Chromeno[3,2-c]pyridines)

The furo[3,2-c]pyridin-4-one skeleton can also be accessed through the chemical transformation of more complex, pre-existing heterocyclic systems. While direct synthesis from chromeno[3,2-c]pyridines is not extensively documented, the structural relationship suggests the possibility of oxidative cleavage or other ring-modifying reactions to convert the chromene ring into the desired furanone moiety. The synthesis of chromeno[3,2-c]pyridines themselves is well-established through various methods, including condensations of heterocyclic enamines with salicylaldehydes and Diels-Alder reactions. mdpi.com

Functionalization and Chemical Transformation of this compound Derivatives

Once the core this compound structure is assembled, further functionalization and chemical transformations can be carried out to generate a diverse range of derivatives. For example, tetrahydrofuro[3,2-c]pyridines, which are closely related structures, have been shown to undergo N-acetylation using acetyl chloride and N-methylation via treatment with sodium hydride and methyl iodide. nih.gov These transformations demonstrate the potential for modifying the nitrogen atom of the pyridine ring, allowing for the introduction of various substituents to modulate the compound's properties.

Table 1: Summary of Synthetic Methodologies

Methodology Key Reactants Key Features
Metal-Free Multicomponent Synthesis1-Substituted 4-hydroxy-6-methylpyridin-2(1H)-ones, NitrostyrenesMetal-free, good to excellent yields, operational simplicity. bohrium.com
Knoevenagel-Michael CascadeAromatic aldehydes, Active methylene (B1212753) compounds (e.g., N,N'-dimethylbarbituric acid), 4-HydroxypyranonesOne-pot tandem reaction, forms multiple bonds in a single step. researchgate.net
Friedel-Crafts Alkylation/Cyclization4-Hydroxyquinolones, Propargylic alcoholsAcid-catalyzed, tandem reaction, forms fused furan ring via 5-exo-dig cyclization. nih.gov
Rearrangement of 3-alkynyl-4-pyrones3-Alkynyl-4-pyrones, Ammonium acetateCatalyst-free, mild conditions, tandem formation of both rings. researchgate.netresearchgate.net
N-FunctionalizationTetrahydrofuro[3,2-c]pyridines, Acetyl chloride or Methyl iodideAllows for modification of the pyridine nitrogen. nih.gov

Nucleophilic Substitution Reactions on Functionalized Rings

Nucleophilic substitution reactions are a cornerstone in the functionalization of the furo[3,2-c]pyridine core, particularly when a suitable leaving group is present on the pyridine ring. A common strategy involves the synthesis of a chloro-substituted precursor, which can then undergo displacement by various nucleophiles.

For instance, the synthesis of 4-substituted furo[3,2-c]pyridines has been achieved starting from furo[3,2-c]pyridones. These pyridones can be converted to their corresponding chloro derivatives by treatment with reagents like phosphorus oxychloride. The resulting chloro-furo[3,2-c]pyridines are valuable intermediates for introducing a range of functionalities at the 4-position.

Studies on related furo[3,2-c]pyridine systems have demonstrated the successful substitution of a chlorine atom with various nucleophiles. These include alkoxides, such as sodium ethoxide, propoxide, and isopropoxide, leading to the formation of the corresponding alkoxy derivatives. Furthermore, reactions with cyclic secondary amines like morpholine, piperidine, and pyrrolidine have been shown to yield 4-substituted aminofuro[3,2-c]pyridines. researchgate.net The general scheme for these reactions can be visualized as the displacement of a halide at an electron-deficient pyridine ring, a classic example of nucleophilic aromatic substitution (SNAr).

Table 1: Examples of Nucleophilic Substitution on Chloro-furo[3,2-c]pyridine Analogs researchgate.net

NucleophileReagentProduct
EthoxideSodium Ethoxide4-Ethoxy-furo[3,2-c]pyridine derivative
PropoxideSodium Propoxide4-Propoxy-furo[3,2-c]pyridine derivative
IsopropoxideSodium Isopropoxide4-Isopropoxy-furo[3,2-c]pyridine derivative
MorpholineMorpholine4-Morpholino-furo[3,2-c]pyridine derivative
PiperidinePiperidine4-Piperidino-furo[3,2-c]pyridine derivative
PyrrolidinePyrrolidine4-Pyrrolidino-furo[3,2-c]pyridine derivative

Alkylation and Arylation Strategies for Nitrogen and Carbon Centers

The nitrogen atom within the pyridinone ring of this compound and its analogs is a key site for alkylation and arylation, allowing for the introduction of diverse substituents that can significantly influence the molecule's properties.

Alkylation: N-alkylation of the lactam nitrogen is a common strategy to introduce alkyl groups. In structurally related tetrahydrofuro[3,2-c]pyridines, N-methylation has been successfully achieved. This transformation typically involves the deprotonation of the nitrogen atom with a strong base, such as sodium hydride (NaH), to form the corresponding anion, which then acts as a nucleophile to displace a halide from an alkylating agent like methyl iodide. nih.gov This method is a standard and effective way to append alkyl chains to the nitrogen center of the heterocyclic system.

Arylation: N-arylation of lactams and related heterocycles can be accomplished through various modern cross-coupling methodologies. The Chan-Evans-Lam (CEL) arylation is a prominent example, utilizing copper-catalyzed C-N bond formation between a nitrogen nucleophile and an aryl boronic acid. beilstein-journals.orgnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. While specific examples on this compound are not extensively documented, the successful N-arylation of other heterocyclic systems, including pyrimidin-2(1H)-ones, suggests its potential applicability to the furo[3,2-c]pyridin-4-one core. beilstein-journals.orgnih.gov

Palladium-catalyzed C-H arylation represents another advanced strategy for forming C-C bonds involving aryl groups, which could be adapted for intramolecular cyclizations to build complex fused systems. beilstein-journals.org

Derivatization of Carbonyl Moieties and Other Functional Groups

The carbonyl group of the lactam in this compound is a versatile functional handle for further molecular modifications. While direct derivatization of this specific carbonyl is not widely reported, the general reactivity of lactams provides insights into potential transformations.

Lactam carbonyls can undergo reduction to the corresponding cyclic amines. More complex transformations can involve skeletal editing, where the carbonyl group is excised to form a one-carbon-contracted cyclic amine. nih.gov The reactivity of the lactam carbonyl is influenced by ring strain and the geometry of the nitrogen atom. In bicyclic systems, the amide resonance can be attenuated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. nih.gov

Furthermore, N-acetylation of related tetrahydrofuro[3,2-c]pyridine systems has been demonstrated by treatment with acetyl chloride, indicating that the nitrogen atom can be readily acylated to introduce other carbonyl-containing moieties. nih.gov

Reactivity Studies of Substituted 3,5-Dihydro-2H-furo[3,2-c]pyridines and Analogues

The reactivity of the furo[3,2-c]pyridine scaffold is influenced by the nature and position of its substituents. Studies on related systems provide valuable information on their chemical behavior.

For instance, the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines via the Pictet-Spengler reaction showed that the yields were significantly higher when the starting benzaldehydes contained electron-donating groups compared to those with electron-withdrawing moieties. nih.gov This suggests that the electronic properties of substituents on the pyridine ring can influence the outcome of synthetic transformations.

Furthermore, the stability of these heterocyclic systems can be affected by reaction conditions. For example, acid-catalyzed hydrolysis of a tetrahydrofuro[3,2-c]pyridine derivative was found to be a reversible process, leading to a ring-opened 1,4-diketone. This diketone could then undergo a Paal-Knorr cyclization to reform the starting material or react with other nucleophiles, such as aniline, to form a tetrahydropyrrolo[3,2-c]pyridine. nih.gov This highlights the potential for ring-opening and recyclization reactions in this class of compounds under certain conditions.

The fusion of an electron-rich furan ring to an electron-deficient pyridine ring in the furo[3,2-c]pyridine system creates a unique electronic landscape that can be exploited for further functionalization and reactivity studies. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 3,5 Dihydro 2h Furo 3,2 C Pyridin 4 One Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁵N NMR)

A detailed structural assignment of 3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one using NMR spectroscopy requires experimental data from ¹H, ¹³C, and ¹⁵N NMR analyses. This would involve determining the chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities for each unique nucleus in the molecule. Such data would confirm the connectivity of atoms and provide insights into the stereochemistry of the dihydro-furanone ring.

Unfortunately, a diligent search of scientific databases has not yielded any published experimental ¹H, ¹³C, or ¹⁵N NMR spectra specifically for this compound. While data exists for related structures like dihydropyridones and other furo-pyridine isomers, extrapolation of this information would be speculative and scientifically unsound for definitive structural assignment of the target compound. mdpi.com

Table 1: Hypothetical ¹H NMR Data for this compound

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon Chemical Shift (ppm)

Table 3: Hypothetical ¹⁵N NMR Data for this compound

Nitrogen Chemical Shift (ppm)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

HRMS is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z) measurement. For this compound (molecular formula C₇H₇NO₂), HRMS would verify its molecular weight of approximately 137.0477 g/mol . Analysis of the fragmentation pattern in the mass spectrum would further help to elucidate the structure by showing how the molecule breaks apart.

However, no specific experimental HRMS data, including exact mass measurements or fragmentation analysis, appears to be published for this compound. beilstein-journals.org

Table 4: HRMS Data for this compound

Ion Calculated m/z Measured m/z
[M+H]⁺ 138.0550 Data not available

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, characteristic absorption bands would be expected for the N-H bond of the pyridinone, the C=O (amide carbonyl) group, the C-O-C (ether) linkage of the furan (B31954) ring, and C-H bonds.

A review of the available literature indicates a lack of specific, experimentally determined IR spectra for this molecule. arkat-usa.org

Table 5: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch Data not available
C=O Stretch (Amide) Data not available
C-O-C Stretch (Ether) Data not available

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture

There are no published reports of the single-crystal X-ray structure of this compound in the Cambridge Structural Database or other scientific literature. mdpi.comnih.govmdpi.comresearchgate.net

Table 6: Crystallographic Data for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available

Theoretical and Computational Investigations of 3,5 Dihydro 2h Furo 3,2 C Pyridin 4 One Systems

Computational Docking Analysis for Understanding Molecular Recognition and Binding Sites

Computational docking is a pivotal tool in molecular modeling, offering insights into the potential binding modes and interactions between a ligand, such as a derivative of 3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one, and a biological target. This in silico technique predicts the preferred orientation of a molecule within a binding site and estimates the strength of the interaction, often expressed as a binding energy or docking score. Studies on related furopyridine and pyranopyridine scaffolds have demonstrated their potential to interact with a variety of enzymatic targets implicated in diseases like cancer.

For instance, molecular docking studies on various furo[2,3-b]pyridine (B1315467) derivatives have revealed strong binding affinities for targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). cncb.ac.cn These simulations suggest that the furopyridine core can effectively anchor the molecule within the active site, allowing for key interactions that disrupt cellular signaling pathways. cncb.ac.cn Similarly, derivatives of pyrano[3,2-c]pyridine have been docked against EGFR and VEGFR-2 kinases to elucidate their mechanism of cytotoxicity. ekb.eg

The binding of these heterocyclic systems is typically characterized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking or van der Waals forces. For example, in studies targeting the kinesin Eg5, pyridine (B92270) derivatives were shown to interact with key residues like GLU116 and GLY117 through hydrogen bonds. tubitak.gov.tr The specific interaction patterns provide a rational basis for the observed biological activity and guide further chemical modifications to enhance potency and selectivity.

The table below summarizes findings from docking studies on related heterocyclic compounds, which can serve as a model for understanding the potential interactions of the this compound scaffold.

Target EnzymeLigand Scaffold ClassKey Interacting Residues (Example)Predicted Interaction Type
Cyclin-Dependent Kinase 2 (CDK2)Furopyridine, PyrazolopyridineNot specified in abstractSimilar binding mode to reference inhibitors
Proteasome (c20S and i20S)Furo[3,4-c]pyridine-3-onesThreonine 1 (Thr1)Nucleophilic attack inhibition
EGFR and VEGFR-2Pyrano[3,2-c]pyridineNot specified in abstractBinding to kinase domain
Kinesin Eg52,6-diaryl-substituted pyridineGLU116, GLY117Hydrogen bonding
Dihydrofolate Reductase (pDHFR)1,6-Dihydro-1,3,5-triazineNot specified in abstractHigh binding affinity prediction

Conformational Landscapes and Flexibility Studies of the this compound Scaffold

Conformational analysis of such scaffolds involves exploring the potential energy surface to identify low-energy conformations that the molecule is likely to adopt. While the core structure is relatively planar and rigid, substituents attached to this scaffold can exhibit considerable flexibility. For example, rotations around single bonds connecting substituent groups to the core can lead to a variety of spatial arrangements. Understanding this conformational landscape is crucial, as only specific conformations may be able to fit optimally into a receptor's binding site.

Molecular dynamics (MD) simulations and other computational methods can be employed to study the flexibility of the scaffold and its derivatives. These studies can reveal how the molecule behaves in a dynamic environment, such as in solution or near a binding pocket, providing a more realistic picture of its conformational preferences. The flexibility of side chains, for instance, allows the molecule to adapt its shape to match the topology of the binding site, a concept known as "induced fit." The interplay between the rigid core and flexible substituents is a key determinant of molecular recognition.

The table below outlines the structural components of the this compound scaffold and their general conformational characteristics.

Molecular ComponentConformational CharacteristicImplication for Molecular Interaction
Fused furo-dihydropyridinone coreLargely rigid and planarProvides a stable anchor for positioning key functional groups. Reduces the entropic cost of binding.
Substituents on the ring systemFlexible (rotatable bonds)Allows for conformational adjustments to optimize interactions within the binding site (induced fit).
Overall Molecular ShapeDefined by the core and substituent conformationsDetermines the overall complementarity of the molecule to the target's binding pocket.

Structure-Relationship Studies in Molecular Design and Optimization

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how chemical structure correlates with biological activity. For the this compound system, SAR studies involve the systematic modification of the scaffold and its substituents to identify key structural features that govern potency, selectivity, and pharmacokinetic properties.

Beginning with a "hit" compound identified through screening, medicinal chemists apply principles of structure-based design and systematic SAR exploration to develop more potent and selective analogues. nih.gov For pyridine-based compounds, for example, studies have shown that the type and position of substituents on the aromatic rings can have a dramatic impact on activity. tubitak.gov.tr In one study on pyridine derivatives, moving a substituent from the para to the ortho position on a phenyl ring increased cytotoxic activity against the MCF-7 cancer cell line. tubitak.gov.tr

The goal of these modifications is to enhance favorable interactions with the target protein, such as hydrogen bonding or hydrophobic packing, while minimizing unfavorable steric clashes. For instance, adding a hydrogen bond donor or acceptor at a specific position might significantly increase binding affinity if it can form a new interaction with a residue in the binding pocket. Conversely, adding a bulky group might decrease activity if it cannot be accommodated by the target.

These studies are iterative, with each round of synthesis and biological testing providing new information that guides the design of the next generation of compounds. Computational modeling, including docking and quantitative structure-activity relationship (QSAR) analysis, often plays a crucial role in rationalizing observed SAR and predicting the activity of new designs.

The following table summarizes common structural modifications and their potential impact on the biological activity of heterocyclic compounds, which is applicable to the optimization of this compound derivatives.

Structural ModificationRationale / Potential EffectExample from Related Compounds
Altering substituents on aromatic ringsModulate electronic properties, hydrophobicity, and steric fit.Changing substituent position (ortho, meta, para) on a phenyl ring altered cytotoxic effects in pyridine derivatives. tubitak.gov.tr
Introduction of functional groupsIntroduce new hydrogen bond donors/acceptors or charged groups to enhance target interaction.Systematic exploration of SAR led to potent and selective Rho kinase (ROCK) inhibitors from a pyridine-based hit. nih.gov
Modification of the core scaffoldAlter the rigidity, shape, and vectoral presentation of substituents.Synthesis of various furo- or thieno[2,3-d]-pyrimidine-4-ones to probe for site-specific inhibition of the proteasome. nih.gov
Bioisosteric replacementReplace a functional group with another that has similar physical or chemical properties to improve potency or ADME properties.Not explicitly detailed in the provided search results, but a common strategy in drug design.

Chemical Applications of Furo 3,2 C Pyridine Systems Excluding Biological/medicinal Focus

Applications in Advanced Materials Science

The unique electronic properties of the furo[3,2-c]pyridine (B1313802) core, which combines an electron-rich furan (B31954) ring with an electron-deficient pyridine (B92270) ring, make it a valuable component in the development of advanced materials. nih.gov

Development of Luminescent Materials (e.g., Phosphors for OLEDs, Fluorescent Dyes)

Furo[3,2-c]pyridine derivatives have emerged as highly promising materials for use in organic light-emitting diodes (OLEDs). bohrium.com Their structural properties allow for the creation of highly efficient phosphorescent materials with tunable emission colors. bohrium.comacs.org

Researchers have successfully synthesized a range of phosphorescent iridium(III) complexes incorporating furo[3,2-c]pyridine-based ligands. bohrium.comacs.org By modifying the molecular structures of the associated C^N ligands, it is possible to tune the emission maxima of these complexes across the entire visible spectrum, from blue-green (477 nm) to deep-red (641 nm). bohrium.comacs.org These materials maintain high photoluminescence quantum yields (PLQYs), which are crucial for the efficiency of OLEDs. bohrium.comacs.org For instance, PLQYs of 0.55–0.78 have been recorded for emissions in the 475–560 nm range, and 0.10–0.34 for the 590–640 nm range. bohrium.comacs.org

One notable iridium complex, (pfupy)₂Ir(acac), which uses a furo[3,2-c]pyridine-based ligand, was developed by replacing the sulfur atom in a thiophene-containing analogue with an oxygen atom. rsc.orgrsc.org This substitution resulted in an elevated Lowest Unoccupied Molecular Orbital (LUMO) level while the Highest Occupied Molecular Orbital (HOMO) level remained largely unchanged. rsc.orgrsc.org This strategic modification led to a blue-shift in the emission maximum from 556 nm to 538 nm and an improved PLQY of 0.80. rsc.orgrsc.org OLEDs fabricated using this complex demonstrated a record-high external quantum efficiency (EQE) of 30.5% without requiring special out-coupling technology. rsc.org Remarkably, the EQE remained high at 25.6% even at a luminance of 5000 cd m⁻², indicating minimal efficiency roll-off. rsc.orgrsc.org

Further modifications, such as introducing two methoxy (B1213986) groups at the 3- and 5-positions of the phenyl ring in a furo[3,2-c]pyridine-based iridium complex, have been shown to improve solubility, which is advantageous for low-cost, solution-processed OLED fabrication. researchgate.net Furo[3,2-c]coumarin derivatives have also been synthesized and studied for their fluorescence properties, with one derivative exhibiting a strong fluorescence quantum yield of 0.48 and a long fluorescence lifetime of 5.6 ns, suggesting its potential as a novel fluorescent chemosensor. nih.gov

Table 1: Performance of Furo[3,2-c]pyridine-Based Iridium Complexes in OLEDs

Complex TypeEmission Maxima (nm)Photoluminescence Quantum Yield (PLQY)Max. External Quantum Efficiency (EQE) (%)
Tunable Ir Complexes477 - 641 bohrium.comacs.org0.55 - 0.78 (for 475-560 nm) bohrium.comacs.org8.5 - 31.8 bohrium.comacs.org
(pfupy)₂Ir(acac)538 rsc.orgrsc.org0.80 rsc.orgrsc.org30.5 rsc.orgrsc.org
(3,5-diMeOpfupy)₂Ir(acac)Not Specified researchgate.netNot Specified researchgate.net15.1 researchgate.net

Exploration in Photoelectrical, Photosensitivity, and Photovoltaic Devices

The application of furo[3,2-c]pyridine systems extends to photosensitive materials. A photosensitizer based on a furo[2,3-c]pyridine (B168854) core, named LIQ-TF, was constructed through a Rh-catalyzed tandem reaction. nih.gov This material exhibited aggregation-induced emission (AIE) properties, near-infrared emission with a high quantum yield, and efficient generation of reactive oxygen species (¹O₂ and ˙OH). nih.gov While the primary application discussed was in photodynamic therapy, the underlying photochemical properties highlight its potential in devices that rely on photosensitization. nih.gov

Role as Key Intermediates in the Synthesis of Complex Organic Molecules

The furo[3,2-c]pyridine skeleton serves as a versatile building block in organic synthesis. The parent compound, furo[2,3-c]pyridine, can be synthesized from 3-furoic acid chloride through a multi-step process involving reduction, condensation, and cyclization. capes.gov.br This core can then be used to build more complex molecular architectures.

For example, 3,4-Dihydro-2(1H)-pyridones are crucial intermediates for the synthesis of Furo[3,4-b]-2(1H)-pyridones. nih.gov Similarly, the synthesis of furo[3,2-c]quinolones can be achieved through an acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and specific propargylic alcohols, proceeding via a Friedel–Crafts-type alkylation and a 5-exo-dig ring closure sequence. nih.gov These methods provide efficient, atom- and step-economical routes to these valuable heterocyclic compounds from readily available starting materials. nih.gov

The synthesis of various furo[2,3-c]pyridine derivatives has been documented, showcasing the adaptability of this scaffold. acs.org Furthermore, furo[2,3-b]pyridines with functional handles suitable for chemoselective cross-coupling reactions have been prepared on a gram scale, demonstrating the utility of this system in creating diverse molecular libraries for various chemical explorations. nih.gov

Potential in Catalyst Development and Catalytic Processes

Furo[3,2-c]pyridine systems have shown potential in the field of catalysis, both as products of catalytic reactions and as ligands that can influence catalytic processes.

A palladium(II)-catalyzed synthesis of furopyridines from β-ketodinitriles and alkynes has been developed. acs.org This process is notable for the concurrent construction of both the furan and pyridine rings through the formation of multiple C–C, C=C, C–O, C–N, and C=N bonds. acs.org The development of such catalytic methods provides efficient access to the furopyridine core. nih.govacs.org

The structure of the furo[3,2-c]pyridine ligand itself can influence catalytic reactions. In the synthesis of iridium complexes for OLEDs, the choice of a furo[3,2-c]pyridine-based ligand over a thiophene-based analogue directly impacts the electronic properties and performance of the final material, which is a result of the ligand's interaction with the iridium metal center. rsc.orgrsc.org Moreover, the synthesis of furo[3,2-c]quinolones can be catalyzed by CuOTf, demonstrating the role of transition metal catalysts in forming these heterocyclic systems. nih.gov While direct applications of 3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one as a catalyst are not extensively documented, the broader furo[3,2-c]pyridine class is integral to various catalytic synthetic strategies. nih.govnih.gov

Future Research Directions and Unexplored Avenues in 3,5 Dihydro 2h Furo 3,2 C Pyridin 4 One Chemistry

Innovation in Green and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes to the 3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one core is a critical first step. Current multi-step approaches to the furopyridone core often involve harsh reaction conditions and generate significant waste. digitellinc.com Future research should focus on the application of green chemistry principles to overcome these limitations.

Green Chemistry ApproachPotential Advantages
Multicomponent Reactions (MCRs)High atom economy, reduced waste, simplified procedures
Microwave/Ultrasound AssistanceShorter reaction times, increased yields
Aqueous Reaction MediaReduced use of volatile organic compounds, improved safety
Heterogeneous CatalysisCatalyst recyclability, simplified product purification

Advanced Spectroscopic Characterization and Elucidation of Novel Derivatives

A thorough understanding of the structural and electronic properties of this compound and its derivatives is essential for the rational design of new functional molecules. While standard spectroscopic techniques such as 1H and 13C NMR, IR, and mass spectrometry are routinely employed, future research should leverage more advanced methods to gain deeper insights.

The synthesis of novel derivatives will necessitate the use of advanced two-dimensional (2D) NMR techniques, such as HSQC and HMBC, for unambiguous structure elucidation. mdpi.comhmdb.ca High-resolution mass spectrometry (HRMS) will be crucial for confirming molecular formulas and identifying fragmentation patterns, which can provide valuable structural information. For crystalline derivatives, single-crystal X-ray diffraction analysis will provide definitive proof of their three-dimensional structure, including stereochemistry and intermolecular interactions. mdpi.com A systematic study combining these techniques will be vital for building a comprehensive spectroscopic database for this class of compounds.

Spectroscopic TechniqueInformation Gained
2D NMR (HSQC, HMBC)Unambiguous assignment of proton and carbon signals, connectivity
High-Resolution Mass Spectrometry (HRMS)Accurate mass determination, molecular formula confirmation
Single-Crystal X-ray DiffractionDefinitive 3D structure, stereochemistry, intermolecular interactions

Deeper Computational Exploration of Electronic Properties and Chemical Reactivity

Computational chemistry offers a powerful toolkit for understanding and predicting the behavior of molecules. Future research should employ quantum computational methods, such as Density Functional Theory (DFT), to conduct in-depth investigations into the electronic properties and reactivity of the this compound scaffold.

DFT calculations can be used to determine key electronic parameters, including frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential surfaces, and atomic charges. nih.govresearchgate.net This information can provide valuable insights into the molecule's reactivity, stability, and potential for intermolecular interactions. nih.govresearchgate.net For instance, mapping the electrostatic potential can identify nucleophilic and electrophilic sites, guiding the design of new chemical reactions. Furthermore, computational studies can be used to model reaction mechanisms, predict the feasibility of different reaction pathways, and understand the role of catalysts in promoting specific transformations. A deeper computational understanding will accelerate the discovery of novel derivatives and their applications.

Discovery of Novel Chemical Transformations and Reaction Pathways

The exploration of the chemical reactivity of the this compound core is a largely unexplored frontier. While some basic transformations on related tetrahydrofuro[3,2-c]pyridines, such as N-acetylation and N-methylation, have been reported, a systematic investigation of the reactivity of the lactam-containing scaffold is needed. nih.gov

Future research should focus on discovering and developing novel chemical transformations. This could include exploring cycloaddition reactions to further functionalize the heterocyclic system, developing new multicomponent reactions that utilize the furopyridone as a building block, and investigating C-H functionalization reactions to introduce new substituents in a site-selective manner. The presence of both a lactam and a dihydrofuran ring offers multiple reactive sites, suggesting a rich and diverse chemistry waiting to be uncovered. The development of new reaction pathways will not only expand the chemical space of accessible derivatives but also open up possibilities for the synthesis of more complex molecules with potential biological or material applications. researchgate.net

Expansion into Emerging Areas of Materials Science and Chemical Engineering

The unique structural features of this compound suggest its potential for applications beyond traditional medicinal chemistry. Future research should explore the integration of this scaffold into the fields of materials science and chemical engineering.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Cyclization reactions using precursors like substituted pyridines or furans are common. Optimize solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalysts (e.g., Lewis acids like BF₃·OEt₂). Monitor reaction progress via TLC or HPLC. For reproducibility, pre-dry solvents and use inert atmospheres to avoid moisture interference. Reaction yield improvements may require Design of Experiments (DOE) to test variable interactions (e.g., time vs. catalyst loading) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?

  • Methodological Answer : Use 1^1H/13^{13}C NMR to resolve the fused furo-pyridinone ring system, focusing on coupling constants (e.g., JHHJ_{H-H} for ring protons). Mass spectrometry (ESI-TOF) confirms molecular weight. IR spectroscopy identifies carbonyl (C=O) stretching (~1700 cm1^{-1}). X-ray crystallography resolves stereoelectronic effects but requires high-purity crystals. For ambiguous peaks, compare with computed NMR shifts via DFT .

Q. How does the compound’s stability under various storage conditions (e.g., temperature, light, humidity) impact experimental reproducibility?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C to slow hydrolysis or oxidation. Monitor degradation via HPLC over time. Avoid prolonged exposure to humid environments, as moisture may hydrolyze the lactone ring. Pre-equilibrate samples to room temperature before use to minimize condensation .

Advanced Research Questions

Q. What mechanistic insights can be gained from computational studies (e.g., DFT) on the electronic structure of this compound?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311++G**) to map frontier molecular orbitals (HOMO/LUMO), revealing nucleophilic/electrophilic sites. Simulate reaction pathways for ring-opening or functionalization. Compare charge distribution with electrostatic potential (ESP) maps to predict regioselectivity in substitution reactions. Validate with experimental kinetic data .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

  • Methodological Answer : Standardize assay conditions (e.g., cell line viability, incubation time) and include positive/negative controls. Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. Investigate solubility differences (DMSO vs. aqueous buffers) using dynamic light scattering (DLS). Analyze metabolites via LC-MS to rule offf-target effects .

Q. What strategies are effective in elucidating the compound’s reactivity in multi-step synthetic pathways, particularly regarding regioselectivity challenges?

  • Methodological Answer : Employ protecting groups (e.g., Boc for amines) to direct functionalization. Use kinetic vs. thermodynamic control studies (e.g., varying reaction time/temperature). Monitor intermediates via in-situ IR or NMR. For regioselective substitutions, leverage steric effects by introducing bulky substituents or directing groups .

Handling and Safety Considerations

  • Key Precaution : Follow SDS guidelines for flammability and toxicity (e.g., use fume hoods, static discharge prevention, and PPE like nitrile gloves). In case of skin contact, rinse immediately with water and consult medical advice .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.